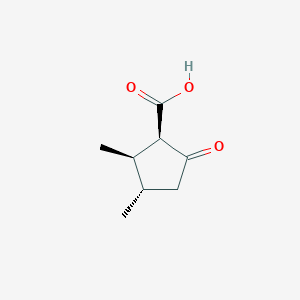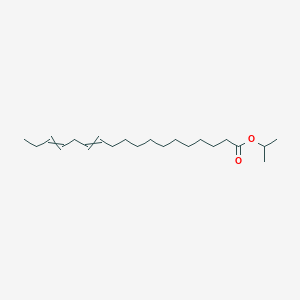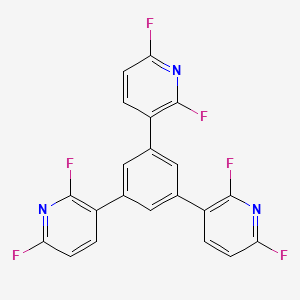![molecular formula C17H38O3Si2 B12629746 Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane CAS No. 921200-37-5](/img/structure/B12629746.png)
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is an organosilicon compound characterized by the presence of both ethoxy and trimethylsilyl groups attached to a silane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane typically involves the reaction of an appropriate alkene with a silane reagent under controlled conditions. One common method involves the hydrosilylation of an alkyne with a triethoxysilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. The final product is typically purified through distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Halosilanes or aminosilanes.
Scientific Research Applications
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane has several applications in scientific research:
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, such as silicone resins and coatings, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane involves the interaction of its silyl groups with target molecules. The ethoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This process is crucial in the formation of silicone-based materials and coatings. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethoxyphenylsilane: Another organosilicon compound with similar applications in organic synthesis and materials science.
Propargyloxytrimethylsilane: Used in similar synthetic applications but differs in its reactivity and functional group compatibility.
Uniqueness
Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane is unique due to its combination of ethoxy and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Properties
CAS No. |
921200-37-5 |
|---|---|
Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilyloct-1-en-2-yl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-17(16-21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
InChI Key |
IDPGMOFQFRDZBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C[Si](C)(C)C)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)


![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)
![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
![Ethyl 4-{[2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12629738.png)
